ORIC-101 - 2222344-98-9

ORIC-101

Catalog Number: EVT-277706
CAS Number: 2222344-98-9
Molecular Formula: C34H47NO2
Molecular Weight: 501.755
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ORIC-101 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR) [, ]. It is an orally bioavailable small molecule currently under clinical evaluation for its potential as an antineoplastic agent [, ]. ORIC-101 is being investigated for its ability to overcome resistance to chemotherapy and antiandrogen therapies in various cancer types [, ]. This compound is particularly promising for its reduced androgen receptor (AR) agonistic activity and improved cytochrome P450 2C8 (CYP2C8) and 2C9 (CYP2C9) inhibition profile compared to earlier GR antagonists [, ].

Synthesis Analysis

While the provided abstracts mention that ORIC-101 was derived from structure-based modifications of mifepristone [], specific details about its synthesis, including methods, technical details, and parameters, are not provided.

Mechanism of Action

ORIC-101 exerts its antineoplastic activity by selectively binding to the glucocorticoid receptor (GR), preventing its activation [, ]. This action inhibits GR-mediated transcription of genes involved in cell proliferation, anti-apoptosis, and resistance mechanisms [, , , ]. By suppressing GR signaling, ORIC-101 sensitizes cancer cells to chemotherapy and antiandrogen therapies [, , , , ].

  • Reverse GR-driven resistance to chemotherapy: ORIC-101 reverses GR-mediated chemoresistance in various cancer models, including pancreatic, triple-negative breast, and ovarian cancers [, , ].
  • Overcome GR-driven resistance to antiandrogens: ORIC-101 blocks the GR signaling that contributes to resistance to antiandrogen therapies like enzalutamide in castration-resistant prostate cancer (CRPC) [, ].
  • Reverse GR-driven epithelial-to-mesenchymal transition (EMT): In triple-negative breast cancer, ORIC-101 was found to reverse the GR-driven EMT phenotype, which contributes to chemotherapy resistance [].
Applications
  • Pancreatic ductal adenocarcinoma (PDAC): ORIC-101 demonstrates synergistic antitumor activity when combined with paclitaxel in PDAC preclinical models by overcoming GR-mediated chemoresistance [].
  • Triple-negative breast cancer (TNBC): ORIC-101 reverses the GR-driven EMT phenotype in TNBC, enhancing sensitivity to chemotherapy [].
  • Castration-resistant prostate cancer (CRPC): Preclinical studies show ORIC-101 overcomes GR-driven resistance to enzalutamide in CRPC [, ].
  • Non-small cell lung cancer (NSCLC): In a subset of NSCLC, ORIC-101 demonstrates potent antitumor effects by inhibiting the FOXA1-GR signaling axis [, ].

Mifepristone (RU486)

  • Compound Description: Mifepristone is a first-generation steroidal glucocorticoid receptor (GR) antagonist. It is currently undergoing clinical evaluation in various oncology settings. []
  • Relevance: Mifepristone served as the starting point for the development of ORIC-101. Structural modification of mifepristone aimed to improve its pharmacological properties while retaining its GR antagonist activity. ORIC-101 exhibits reduced androgen receptor (AR) agonistic activity compared to mifepristone and has an improved cytochrome P450 (CYP) 2C8 and 2C9 inhibition profile, making it more suitable for combination therapies with drugs metabolized by these enzymes. [] In vivo profiling using the GR radioligand 18F-YJH08 revealed that mifepristone engaged GR in fewer normal tissues compared to ORIC-101. []

Dexamethasone (Dex)

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid agonist. [] It is frequently used in preclinical studies to activate GR signaling. [, ]
  • Relevance: Dexamethasone is often used as a tool compound in studies investigating the mechanism of action of ORIC-101. For example, researchers have demonstrated that ORIC-101 can reverse the resistance to chemotherapeutic agents induced by dexamethasone in various cancer models. [, , ]

CORT125281

  • Compound Description: CORT125281 is another GR antagonist. []
  • Relevance: Similar to mifepristone, CORT125281 demonstrated a more restricted tissue distribution compared to ORIC-101 when profiled in vivo using the 18F-YJH08 radioligand. []

Enzalutamide

  • Compound Description: Enzalutamide is a second-generation antiandrogen primarily used to treat castration-resistant prostate cancer (CRPC). []
  • Relevance: Studies suggest that GR activation may contribute to resistance to enzalutamide in CRPC. [] Consequently, ORIC-101 is being investigated in combination with enzalutamide to overcome this resistance mechanism. Preclinical data indicate that ORIC-101 can reverse GR-driven resistance to enzalutamide in models of CRPC. [, ]

Nab-paclitaxel

  • Compound Description: Nab-paclitaxel is an albumin-bound formulation of paclitaxel, a chemotherapeutic agent commonly used to treat various cancers. []
  • Relevance: ORIC-101 is being evaluated in combination with nab-paclitaxel to enhance its efficacy and overcome GR-mediated resistance. Preclinical studies have demonstrated that ORIC-101 can sensitize cancer cells to nab-paclitaxel, leading to improved tumor growth inhibition. []

Paclitaxel

  • Compound Description: Paclitaxel is a chemotherapy drug used to treat a variety of cancers, including triple-negative breast cancer (TNBC). []
  • Relevance: Activation of GR has been shown to promote resistance to paclitaxel in certain cancers. [] ORIC-101, by antagonizing GR, can reverse this resistance and enhance the efficacy of paclitaxel in preclinical models. []

Properties

CAS Number

2222344-98-9

Product Name

ORIC-101

IUPAC Name

(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C34H47NO2

Molecular Weight

501.755

InChI

InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3/t27-,28-,29+,30-,31+,33-,34+/m1/s1

InChI Key

VNLTWJIWEYPBIF-KMSLUKAPSA-N

SMILES

CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C

Solubility

Soluble in DMSO

Synonyms

ORIC-101; ORIC 101; ORIC101;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.